tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2'-piperazine]-4'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-bromo-2H-spiro[1-benzofuran-3,2’-piperazine]-4’-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a benzofuran ring fused with a piperazine ring, and a tert-butyl ester group. The bromine atom at the 6th position of the benzofuran ring adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2’-piperazine]-4’-carboxylate typically involves multi-step organic reactions. The reaction conditions often involve the use of organic solvents like tetrahydrofuran (THF) and bases such as potassium tert-butylate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 6-bromo-2H-spiro[1-benzofuran-3,2’-piperazine]-4’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Brominating Agents: For introducing the bromine atom.
Bases: Such as potassium tert-butylate for deprotonation reactions.
Solvents: Organic solvents like THF are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2’-piperazine]-4’-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound’s spirocyclic structure is of interest in medicinal chemistry for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2’-piperazine]-4’-carboxylate involves its interaction with specific molecular targets. The benzofuran and piperazine rings allow it to bind to various enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4-piperidine]-1-carboxylate
Uniqueness: tert-Butyl 6-bromo-2H-spiro[1-benzofuran-3,2’-piperazine]-4’-carboxylate is unique due to its specific spirocyclic structure, which combines a benzofuran ring with a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H21BrN2O3 |
---|---|
Molekulargewicht |
369.25 g/mol |
IUPAC-Name |
tert-butyl 6-bromospiro[2H-1-benzofuran-3,3'-piperazine]-1'-carboxylate |
InChI |
InChI=1S/C16H21BrN2O3/c1-15(2,3)22-14(20)19-7-6-18-16(9-19)10-21-13-8-11(17)4-5-12(13)16/h4-5,8,18H,6-7,9-10H2,1-3H3 |
InChI-Schlüssel |
SXVLPHJBARCWGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)COC3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.